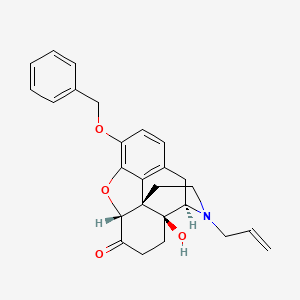
3-Benzyloxy Naloxone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy Naloxone: is a semi-synthetic opioid derivative that combines the structural features of naloxone and a benzyloxy group Naloxone is well-known for its role as an opioid receptor antagonist, primarily used to counteract the effects of opioid overdose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including:
Benzylation: The naloxone molecule undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The benzyloxy group can be introduced through oxidation reactions involving reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Batch Reactors: Utilizing batch reactors for controlled benzylation and oxidation reactions.
Continuous Flow Reactors: Implementing continuous flow reactors for improved reaction control and scalability.
Purification Systems: Employing advanced purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Benzyloxy Naloxone can undergo oxidation reactions, converting the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group back to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted naloxone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Benzyloxy Naloxone is used as a reference compound in analytical chemistry for studying the behavior of opioid derivatives. It serves as a model compound for developing new synthetic routes and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of opioid receptors with modified naloxone derivatives. It helps in understanding the binding affinity and selectivity of opioid receptor antagonists.
Medicine: this compound has potential applications in medicine as an opioid receptor antagonist with modified properties. It is investigated for its efficacy in reversing opioid overdose and its potential use in pain management.
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid receptor antagonists with improved pharmacokinetic properties. It serves as a lead compound for designing novel drugs.
Wirkmechanismus
3-Benzyloxy Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as a competitive antagonist, displacing opioid agonists from the receptor and preventing their effects. The benzyloxy group may enhance its binding affinity and selectivity, leading to improved efficacy in reversing opioid overdose.
Vergleich Mit ähnlichen Verbindungen
Naloxone: The parent compound, widely used as an opioid receptor antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness: 3-Benzyloxy Naloxone is unique due to the presence of the benzyloxy group, which modifies its chemical properties and potential applications. This structural modification may enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and therapeutic use.
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C26H27NO4/c1-2-13-27-14-12-25-22-18-8-9-20(30-16-17-6-4-3-5-7-17)23(22)31-24(25)19(28)10-11-26(25,29)21(27)15-18/h2-9,21,24,29H,1,10-16H2/t21-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
JGHMMJQNFCDNJN-CBRSEMLDSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
Kanonische SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)
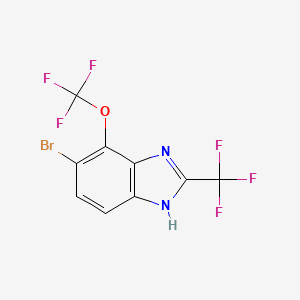
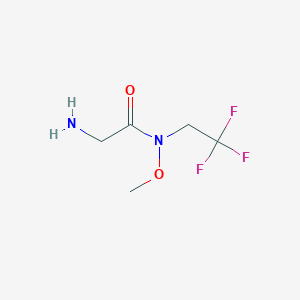

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
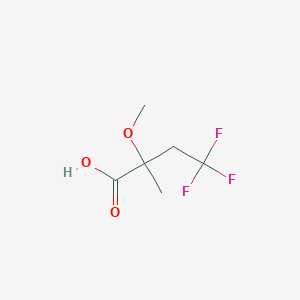
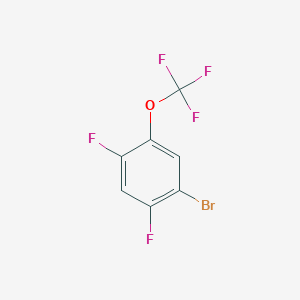
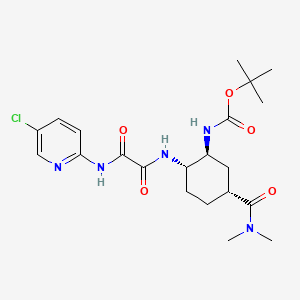
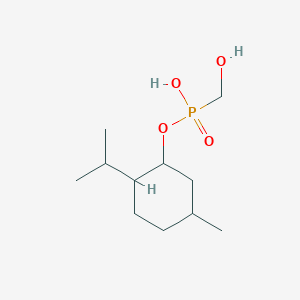
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
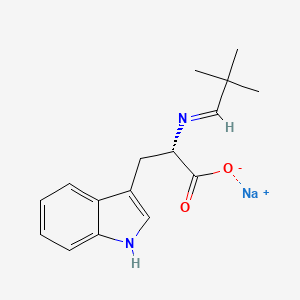

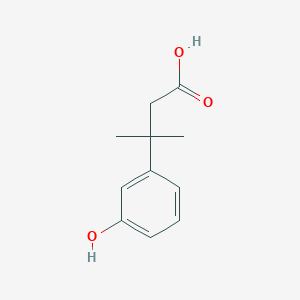
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
